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Compound Focus: Tebipenem Pivoxil

CAS No.: 161715-24-8

Cat. No.: S544817

Clinical Outcomes at Test-of-Cure (TOC)

Oral Tebipenem Intravenous Treatment
Efficacy and Safety Parameter Pivoxil HBr Ertapenem Difference (95%
(N=449) (N=419) Cl)

Primary Endpoint

Overall Response (Composite of 58.8% (264/449) [1] 61.6% (258/419) [1] -3.3% (-9.7, 3.2)
Clinical Cure + Microbiologic [1]
Eradication)

Secondary Endpoints

Clinical Cure Rate >93% [1] >93% [1] -0.6% (-4.0 to 2.8)
[2]

Safety and Tolerability

Any Treatment-Emergent Adverse 25.7% [1] 25.6% [1] Comparable
Event (TEAE)

Discontinuation due to TEAE <1% [1] <1% [1] Comparable
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Oral Tebipenem Intravenous Treatment
Efficacy and Safety Parameter Pivoxil HBr Ertapenem Difference (95%
(N=449) (N=419) Cl)
Most Common TEAE: Diarrhea 5.0% [1] Not Specified -
Most Common TEAE: Headache 3.8% [1] Not Specified -
Clostridioides difficile Infection 0 cases [1] 3 cases [1] -
Serious Adverse Events (SAESs) 1.3% [1] 1.7% [1] Comparable

Experimental Protocol & Clinical Stability

The data in the table above originates from the ADAPT-PO trial, a rigorous global study. Below is a

visualization of its design and key stability findings.
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Detailed Methodology of the ADAPT-PO Trial [1] [3] [2]

¢ Study Design: Phase 3, global, randomized, double-blind, double-dummy, non-inferiority trial.
e Objective: To evaluate the efficacy and safety of oral tebipenem pivoxil HBr versus intravenous
ertapenem.
e Participants: 1,372 hospitalized adults with cUTI or acute pyelonephritis (AP). Patients with severe
hepatic/renal impairment or septic shock were excluded.
¢ Intervention & Comparator:
o Intervention Group: Received oral tebipenem pivoxil HBr (600 mg every 8 hours) plus a
placebo IV injection once dalily.
o Control Group: Received IV ertapenem (1 g every 24 hours) plus an oral placebo every 8
hours.
e Treatment Duration: 7 to 10 days, extendable to 14 days for patients with bacteremia.
¢ Primary Endpoint: Overall response (composite of clinical cure and microbiologic eradication) at the
Test-of-Cure (TOC) visit (Day 19 * 2 days) in the microbiologic intent-to-treat (micro-1TT) population.

Indicators for Early Transition to Oral Therapy [3]

A subgroup analysis of the ADAPT-PO trial evaluated the time to clinical stability, which is critical for

deciding when to switch from IV to oral therapy and facilitate hospital discharge:

o Time to Defervescence: The median time to reach a temperature <38.0°C was 2 days in both
treatment groups, with 65% of patients becoming afebrile by this time.

¢ Time to Symptom Resolution/Improvement: The median time to resolution or improvement of
baseline signs and symptoms (e.g., pain, urinary symptoms) was 3 days for both groups.

These results indicate that clinical stability was achieved just as rapidly with oral tebipenem as with IV

ertapenem, highlighting a potential window for early transition to outpatient care.

Interpretation and Research Implications

¢ Proving Non-Inferiority of an Oral Agent: This trial was the first to demonstrate in a head-to-head
study that an oral antibacterial could be non-inferior to an IV agent (ertapenem) for serious Gram-
negative infections like cUTI/AP [1]. This challenges the paradigm that serious infections necessarily
require prolonged IV therapy.

¢ A Solution for Multidrug-Resistant (MDR) Pathogens: Tebipenem's value is most significant in
treating infections caused by MDR Gram-negative pathogens, particularly extended-spectrum [3-
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lactamase (ESBL)-producing and fluoroquinolone-resistant Enterobacterales, for which oral
options are extremely limited [1] [3] [2].

e Considerations for Patient Selection: Predictive analyses suggest that outcomes can be influenced
by patient factors. Anatomical or functional urinary tract disorders were associated with reduced
microbiologic response rates for both antibiotics [4]. Conversely, baseline creatinine clearance >50
mL/min and fluoroquinolone susceptibility in the pathogen were predictive of higher success rates

[4].

Future Research Directions

While tebipenem pivoxil shows promise for cUTI/AP, research is exploring its potential in other areas.
Ongoing clinical trials are investigating its efficacy as an alternative to ceftriaxone for children with drug-
resistant shigellosis [5]. Pre-clinical studies also suggest it could be effective against a range of severe

gastrointestinal infections caused by extensively drug-resistant Shigella spp. [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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outcomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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